molecular formula C5H8ClN5 B1382339 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride CAS No. 1803598-89-1

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride

Cat. No. B1382339
CAS RN: 1803598-89-1
M. Wt: 173.6 g/mol
InChI Key: PPXFKEMXUKZDTR-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride (AETC) is an organic compound used in a variety of scientific research applications. AETC is a member of the triazole family of compounds, which are characterized by a nitrogen-containing five-membered ring structure. AETC is used in a variety of biochemical and physiological research applications, including drug discovery and development, cellular signaling, and protein-protein interactions.

Scientific Research Applications

Synthesis Methods

  • Three-Component Condensation Synthesis : 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride has been used in the synthesis of various compounds. A notable method involves a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol. This results in the synthesis of new compounds characterized by NMR, IR, UV, MS, and elemental analyses (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

  • Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis approach utilizes 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride for producing various derivatives. This method is advantageous due to its short reaction times, good yields, high selectivity, and operational simplicity (Ablajan, Kamil, Tuoheti, & Wan-fu, 2012).

  • Tandem Michael Addition/Imino-nitrile Cyclization : This method involves synthesizing several compounds using tandem Michael addition/imino-nitrile cyclization, where the structures of these compounds are established by various spectral data (Dong et al., 2010).

Antimicrobial and Anti-Inflammatory Activities

  • Antimicrobial Agents : Novel derivatives synthesized using 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride have been evaluated for their antimicrobial properties. These synthesized compounds exhibit significant antimicrobial activities (Al‐Azmi & Mahmoud, 2020).

  • Anti-Inflammatory Evaluation : Derivatives synthesized from this compound have been tested for anti-inflammatory activities. The screening results indicate that many of these compounds show significant anti-inflammatory activities, comparable to known anti-inflammatory drugs (Fahmy et al., 2012).

Miscellaneous Applications

  • Corrosion Inhibition : Some derivatives of 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride have been studied for their efficacy in inhibiting corrosion of carbon steel in hydrochloric acid solutions. These studies involve electrochemical and spectroscopic techniques (Tourabi et al., 2013).

  • Fluorescent Compound Synthesis : A new fluorescent compound containing a 1,2,3-triazole moiety has been synthesized and characterized, demonstrating potential applications in photophysical studies (Singh, Singh, & Khurana, 2017).

  • High Explosive Material : In the field of explosives, a triazolotriazine carbonitrile derivative, formed from 3-amino-5-cyano-1,2,4-triazole, has been studied as an insensitive high explosive with promising properties (Snyder et al., 2017).

properties

IUPAC Name

1-(2-aminoethyl)-1,2,4-triazole-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5.ClH/c6-1-2-10-4-8-5(3-7)9-10;/h4H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXFKEMXUKZDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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